5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
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Overview
Description
AG 2000 is a biochemical.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Benzimidazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising in vitro antimicrobial effects, indicating potential applications in treating microbial infections (Badawey & Gohar, 1992).
Synthesis and Chemical Properties
- Chemical Synthesis Techniques: The synthesis of azolo[a]pyridines, including compounds structurally related to the specified compound, has been explored, providing insights into chemical reactions and synthesis methods useful in pharmaceutical and material science (Potikha, Turelik, & Kovtunenko, 2012).
- Electrosynthesis Methods: Research has focused on optimizing the electrosynthesis of related pyren-1yl-azolium salts, aiming to reduce waste and improve efficiency. This has implications for sustainable chemical synthesis in various scientific fields (Robillard et al., 2015).
Anticancer Potential
- Anticancer Agent Development: Benzimidazole compounds linked with triazolo-thiadiazoles and triazolo-thiadiazines, similar in structure to the specified compound, have been synthesized and evaluated for anticancer properties. These compounds have shown significant growth inhibition in various cancer cell lines, indicating potential as anticancer agents (Husain et al., 2013).
Diuretic and Saliuretic Activities
- Diuretic and Saliuretic Research: Studies have been conducted on related 5H-thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives to assess their diuretic and saliuretic activities, contributing to the understanding of these compounds in renal and cardiovascular health (Monge et al., 1990).
properties
CAS RN |
111712-16-4 |
---|---|
Molecular Formula |
C16H13BF7N3OS |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate |
InChI |
InChI=1S/C16H13F3N3OS.BF4/c1-10-13-8-24-22-12-5-3-2-4-11(12)20-15(22)21(13)7-6-14(10)23-9-16(17,18)19;2-1(3,4)5/h2-7H,8-9H2,1H3;/q+1;-1 |
InChI Key |
IXVZBEYWFWRNJA-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-methyl-3-(2,2,2-trifluoroethoxy)-5H-pyrido(1',2'-4,5)(1,2,,4)thiadiazino-(2,3-a)benzimidazol-13-ium AG 2000 AG-2000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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